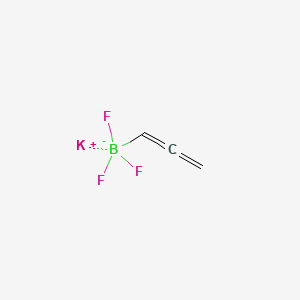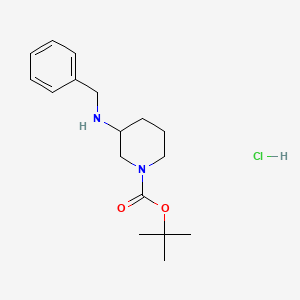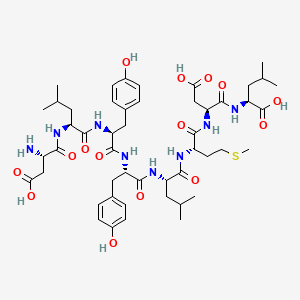
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H7ClF3NO2 . It is also known by other names such as ethyl 5-chloro-3-(trifluoromethyl)picolinate and Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H7ClF3NO2 . The exact structure can be determined using various spectroscopic methods.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 278.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 122.1±27.3 °C . The compound has a molar refractivity of 50.6±0.3 cm3 and a molar volume of 182.5±3.0 cm3 .Scientific Research Applications
Hybrid Catalysts in Organic Synthesis
Research on hybrid catalysts, particularly for the synthesis of complex organic compounds, highlights the importance of diverse catalyst systems. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, relies on hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalyst systems facilitate one-pot multicomponent reactions, indicating the potential relevance of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate in similar synthetic pathways, given its structural uniqueness and reactivity (Parmar, Vala, & Patel, 2023).
Advances in Chemical Recycling
The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), underscores the growing interest in sustainable materials processing. Techniques like glycolysis and hydrolysis are employed to recover valuable monomers from waste PET. This research domain suggests a potential application for this compound in developing novel recycling methodologies or as an intermediate in synthesizing value-added materials from recycled polymers (Karayannidis & Achilias, 2007).
Environmental and Health Implications
The environmental persistence and health implications of various chemical agents, including antimicrobial compounds like triclosan, are critically reviewed. These studies shed light on the degradation pathways, toxicity profiles, and environmental fate of organic compounds. Given this compound's chemical structure, insights into its potential environmental impact and degradation behavior can be gleaned from such research, emphasizing the need for comprehensive environmental risk assessments (Bedoux et al., 2012).
Role in Polymer Chemistry
The exploration of polymer chemistry, particularly the synthesis and application of ethylene-based polymers, is of significant interest. Research on iron and cobalt pre-catalysts for ethylene oligomerization and polymerization highlights the evolving landscape of catalyst development in polymer synthesis. This compound may find applications in such catalytic processes, contributing to the production of linear α-olefins or high molecular weight polyethylene (Ma et al., 2014).
Future Directions
Trifluoromethylpyridines, including Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198475-50-1 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)



